molecular formula C9H10N2O B028160 2,3-dihydro-1H-indole-2-carboxamide CAS No. 108906-13-4

2,3-dihydro-1H-indole-2-carboxamide

Cat. No.: B028160
CAS No.: 108906-13-4
M. Wt: 162.19 g/mol
InChI Key: ATEDHUGCKSZDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indole-2-carboxamide is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities

Mechanism of Action

Indoline-2-carboxamide, also known as 2,3-Dihydro-1H-indole-2-carboxylic acid amide or 2,3-dihydro-1H-indole-2-carboxamide, is a compound that has been the focus of many researchers due to its unique inhibitory properties . This article will delve into the various aspects of its mechanism of action.

Target of Action

The primary target of indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a target of several classes of compounds, including indole-2-carboxamides . It plays a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

Indoline-2-carboxamide interacts with its targets primarily through hydrogen bonds . The presence of a carboxamide moiety in indoline-2-carboxamide allows it to form these bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . When docked into the MmpL3 active site, it adopts a binding profile similar to the indoleamide ligand ICA38 .

Biochemical Pathways

Its inhibitory effect on mmpl3 suggests that it impacts the pathways involving this transporter

Pharmacokinetics

Indoline-2-carboxamide demonstrates promising pharmacokinetic properties . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties are yet to be fully characterized. It has been suggested that the compound’s inherent high lipophilicity likely endows it with facilitated diffusion through the lipid-rich bilayer of mycobacterium tuberculosis, where it presumably interacts with mmpl3 and elicits potent anti-tb activity .

Result of Action

The molecular and cellular effects of indoline-2-carboxamide’s action primarily involve the inhibition of MmpL3, leading to potent anti-TB activity . This compound exhibits high selective activity towards Mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another approach involves the reduction of indole derivatives followed by amide formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce more saturated indole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-indole-2-carboxamide is unique due to its specific structural features and the range of reactions it can undergo.

Properties

IUPAC Name

2,3-dihydro-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEDHUGCKSZDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552899
Record name 2,3-Dihydro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108906-13-4
Record name 2,3-Dihydro-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxycarbonylindoline (22.733 g, 0.128 mmol) in methanol (230 mL) was introduced gaseous NH3 at room temperature until the solution was saturated with NH3. The mixture was stirred for 6 h at room temperature. The precipitates formed were collected, washed with methanol, and dried in vacuo to give 17.78 g of 2-carbamoylindoline (85%): 1H NMR (270 MHz, CDCl3) δ7.30 (bs, 1H), 7.11 (bs, 1H), 7.01 (d, 1H, J=7 Hz), 6.93 (dt, 1H, J=1, 7 Hz), 6.56 (m, 2H), 5.87 (bs, 1H), 4.12 (dd, 1H, J=10, 8 Hz), 3.25 (dd, 1H, J=16, 10 Hz), 2.93 (dd, 1H, J=16, 8 Hz).
Quantity
22.733 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Gaseous NH3 was bubbled into a solution of methyl (±)-indoline-2-carboxylate (4.3 g, 24.2 mmol) in methanol (50 mL) at RT for 30 min. The reaction was stirred for 18 h, then was filtered to afford the title compound (3.35 g 85%) as a colorless solid: MS (ES) m/e 163.0 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydro-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
2,3-dihydro-1H-indole-2-carboxamide
Reactant of Route 3
2,3-dihydro-1H-indole-2-carboxamide
Reactant of Route 4
2,3-dihydro-1H-indole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
2,3-dihydro-1H-indole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
2,3-dihydro-1H-indole-2-carboxamide
Customer
Q & A

Q1: What makes indoline-2-carboxamide a promising scaffold for developing new drugs against Human African Trypanosomiasis (HAT)?

A1: Research has shown that indoline-2-carboxamide derivatives exhibit potent antiproliferative activity against Trypanosoma brucei, the parasite responsible for HAT []. Importantly, these compounds demonstrate favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier, which is crucial for treating the second stage of HAT when the parasite invades the central nervous system [].

Q2: How does the structure of indoline-2-carboxamide lend itself to the development of peptidomimetic inhibitors?

A2: The indoline-2-carboxamide moiety can function as a versatile building block in peptidomimetics. For example, it can act as a novel heterocyclic replacement for the P3 amino acid residue and the N-terminal capping group in tripeptide-based inhibitors targeting the hepatitis C virus NS3 protease []. This ability to mimic crucial structural elements in peptides makes indoline-2-carboxamide a valuable tool for developing protease inhibitors.

Q3: What synthetic routes are available for obtaining indoline-2-carboxamide?

A3: One established method involves the reduction of indole-2-carboxamide using phosphonium iodide and fuming hydriodic acid []. This reaction yields DL-indoline-2-carboxamide, which can be further hydrolyzed to obtain indoline-2-carboxylic acid. This synthetic pathway highlights the chemical relationship between indole and indoline derivatives and provides a starting point for accessing a diverse range of indoline-2-carboxamide analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.